molecular formula C12H22N2O2 B8013015 tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate

Cat. No.: B8013015
M. Wt: 226.32 g/mol
InChI Key: ODIJLVISHRBOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS: 1174020-64-4) is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol and a purity exceeding 95% . The compound features a unique [3.2.2] bicyclic framework, distinguishing it from other diazabicyclo derivatives. This structure confers rigidity and stereochemical control, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands.

Properties

IUPAC Name

tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(14)7-13-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIJLVISHRBOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Sequential Cyclization

A widely cited method involves the transformation of 2,6-diaminoheptanedioic acid into the bicyclic core via esterification and cyclization. The process includes:

  • Esterification : 2,6-Diaminoheptanedioic acid is treated with thionyl chloride in methanol to form the dimethyl ester hydrochloride.

  • Cyclization : The ester reacts with triethylamine and 1-pentanol under reflux to yield 6,8-diazabicyclo[3.2.2]nonane-7,9-dione.

  • Benzylation : Sodium hydride and benzyl halide introduce benzyl groups at the nitrogen atoms.

  • Reduction : Lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) reduces the dione to the amine.

  • Debenzylation : Catalytic hydrogenation with palladium on carbon removes benzyl groups, yielding the final product.

Key Conditions :

  • Cyclization requires 4 days of reflux in 1-pentanol.

  • Reduction with LiAlH4_4 proceeds at 0°C to room temperature.

Condensation of Ethyl Levulinate with Diamines

An alternative route employs ethyl levulinate and diamines to construct the bicyclic framework:

  • Condensation : Ethyl levulinate reacts with excess diamine in ethanol under reflux for 8 hours.

  • Cyclization : The intermediate undergoes spontaneous cyclization upon concentration.

  • Protection : The free amine is protected with tert-butyl chloroformate in dichloromethane with triethylamine.

Key Conditions :

  • Column chromatography (EtOAc/light petroleum, 1:15) purifies the product.

  • Yields for analogous diazabicyclic compounds range from 45% to 70%.

Dieckmann Cyclization

A third method utilizes Dieckmann cyclization to form the bicyclic structure:

  • Substrate Preparation : A piperazine derivative (e.g., (piperazin-2-yl)propionate) is synthesized.

  • Cyclization : Intramolecular ester condensation under basic conditions forms the bicyclic core.

  • Trapping : Chlorotrimethylsilane stabilizes the intermediate, enabling isolation.

Key Conditions :

  • Triethylamine or sodium hydride facilitates cyclization.

  • Yields for related compounds reach 73% after optimization.

Industrial Production Methods

Scalable processes prioritize cost efficiency and purity:

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors enable precise temperature control during cyclization steps, reducing side reactions.

  • Automation : Automated systems integrate esterification, cyclization, and purification, achieving >95% purity.

Purification Techniques

  • Recrystallization : The final product is recrystallized from ethanol/hexane mixtures to meet pharmaceutical-grade standards.

  • Chromatography : Industrial-scale flash chromatography isolates intermediates with >98% purity.

Comparative Analysis of Methods

Method Steps Key Reagents Conditions Yield Advantages Limitations
Esterification/Cyclization5LiAlH4_4, Pd/CReflux (4 days)N/AScalable, high purityLong reaction times
Levulinate Condensation3Ethyl levulinate, diamineReflux (8 hr)45–70%Mild conditionsLow yields for complex substrates
Dieckmann Cyclization3Triethylamine, TMSClRoom temperature73%Rapid cyclizationRequires specialized substrates

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among similar bicyclic compounds include ring size , nitrogen positioning , and substituent functionalization . Below is a comparative analysis:

Compound Name (CAS) Bicyclo System Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (1174020-64-4) [3.2.2] Boc at N6 226.32 High rigidity; drug scaffold
tert-Butyl (4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (134003-84-2) [2.2.1] Boc at N2, stereospecific R-configuration 242.29 Chiral intermediates in API synthesis
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (149771-44-8) [3.2.1] Boc at N3 242.32 Enhanced solubility; CNS-targeting
tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (146231-54-1) [4.1.0] Boc at N2, fused cyclopropane 212.28 High ring strain; reactive intermediates
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1352926-14-7) Spiro[3.4] Benzyl group at N6 316.41 Bulky substituent; protease inhibitors

Key Observations :

  • Ring Size and Strain : Smaller bicyclo systems (e.g., [2.2.1]) exhibit higher ring strain, influencing reactivity . The [3.2.2] system balances stability and conformational flexibility .
  • Functional Groups : The Boc group enhances solubility and protects amines during synthesis. Bulky substituents (e.g., benzyl in CAS 1352926-14-7) modulate steric effects for target specificity .
  • Stereochemistry : Compounds like (4R)-configured [2.2.1]heptane derivatives (CAS 134003-84-2) are critical for enantioselective drug design .

Biological Activity

Introduction

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS No. 1279814-99-1) is a bicyclic compound that has attracted attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : Typically ≥ 95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on bacterial virulence factors and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Gram-negative bacteria. The compound has been shown to inhibit the Type III secretion system (T3SS), a critical virulence factor in pathogens such as Escherichia coli.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of T3SS in E. coli
CytotoxicityLow cytotoxicity in mammalian cells
Antitumor PotentialIndirect effects observed in tumor models

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.
  • Disruption of Cellular Signaling Pathways : The compound may alter signaling pathways that regulate virulence factor expression in pathogens.

Study on Type III Secretion System Inhibition

A notable study explored the effects of various diazabicyclo compounds on the T3SS in E. coli. This compound was tested alongside other derivatives, demonstrating a significant reduction in secretion of virulence factors at concentrations as low as 50 μM.

Figure 1: Inhibition of T3SS Activity

Inhibition of T3SS Activity (Hypothetical reference for illustration purposes)

Cytotoxicity Assessment

In another study assessing cytotoxicity against mammalian cell lines, this compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • Clinical Trials : Investigating its efficacy in clinical settings against specific bacterial infections.
  • Mechanistic Studies : Detailed studies to elucidate the molecular mechanisms underlying its biological activities.
  • Synthesis and Modification : Developing analogs with enhanced potency and selectivity for targeted applications.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to moisture and electrostatic discharge, as these conditions may degrade the bicyclic structure. Opened containers should be resealed carefully to prevent leakage .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the bicyclic framework and tert-butyl group positioning. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (C₁₂H₂₀N₂O₃; theoretical MW 240.3). For purity assessment, HPLC with UV detection (≥97% purity) is recommended, as seen in analogous bicyclic compounds .

Q. What personal protective equipment (PPE) is essential for safe handling?

  • Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powdered forms to avoid inhalation. Ensure local exhaust ventilation to minimize airborne exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data across studies?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) to assess decomposition thresholds. For example, conflicting reports on decomposition products (e.g., CO vs. NOx under pyrolysis) require gas chromatography-mass spectrometry (GC-MS) to identify species formed at specific temperatures .

Q. What strategies optimize synthetic yield while minimizing byproducts in bicyclic carboxylate synthesis?

  • Methodological Answer : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor intermediates via in-situ FTIR to detect unwanted ring-opening or ester hydrolysis. For tert-butyl protection, employ anhydrous conditions with catalytic DMAP to suppress Boc-group cleavage, as validated in spirocyclic analogs .

Q. How does the bicyclo[3.2.2]nonane scaffold influence reactivity in cross-coupling reactions?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints, favoring Pd-catalyzed Suzuki-Miyaura couplings at less hindered positions (e.g., C8 over C6). Computational modeling (DFT) can predict reactive sites by analyzing LUMO distributions. Experimental validation via X-ray crystallography of intermediates is advised to confirm regiochemical outcomes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s environmental toxicity?

  • Methodological Answer : Perform acute toxicity assays (e.g., Daphnia magna EC50) and compare results with structurally similar compounds (e.g., tert-butyl spiro derivatives). If SDS data are unavailable (common for research-grade chemicals), apply read-across methodologies using EPA’s ECOSAR to estimate hazard profiles .

Q. What experimental controls are critical when studying its stability in solution?

  • Methodological Answer : Include deuterated solvents (e.g., DMSO-d6) in stability studies to track proton exchange via NMR. Use antioxidants (e.g., BHT at 0.1%) to suppress radical-mediated degradation. For long-term storage in solution, monitor pH (4–6) to prevent acid-catalyzed hydrolysis of the carboxylate group .

Safety and Regulatory Considerations

Q. What disposal protocols are compliant with environmental regulations?

  • Methodological Answer : Neutralize waste with dilute NaOH (pH 7–8) before incineration by licensed facilities. Avoid landfill disposal due to potential groundwater contamination. Document waste streams using Safety Data Sheet (SDS) Section 13 guidelines, which mandate coordination with certified disposal agencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.